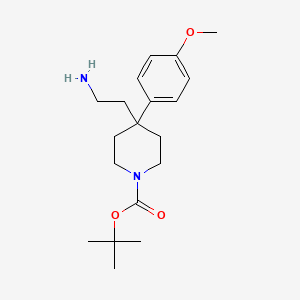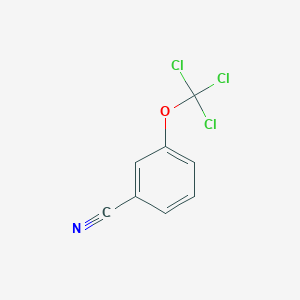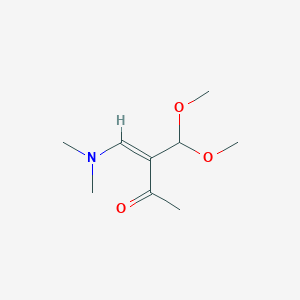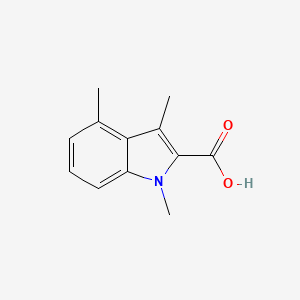![molecular formula C21H28N2O6 B1404545 2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid CAS No. 1160247-20-0](/img/structure/B1404545.png)
2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid
Descripción general
Descripción
2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid is a complex organic compound with a unique spirocyclic structure. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry. The compound is characterized by its spirocyclic framework, which includes a diazaspiro nonane core, and protective groups such as Cbz (carbobenzyloxy) and Boc (tert-butoxycarbonyl).
Métodos De Preparación
The synthesis of 2-Cbz-7-Boc-2,7-diazaspiro-[44]nonane-4-carboxylicacid involves multiple steps, typically starting with the formation of the diazaspiro nonane core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, often using automated synthesis equipment to ensure consistency .
Análisis De Reacciones Químicas
2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions where the protective groups are attached. .
Aplicaciones Científicas De Investigación
2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Cbz and Boc) play a crucial role in modulating the compound’s reactivity and stability, allowing it to interact selectively with its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparación Con Compuestos Similares
Similar compounds to 2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid include:
2-Boc-2,7-diazaspiro-[4.4]nonane: This compound lacks the Cbz protective group but shares the same diazaspiro nonane core.
7-Boc-2-oxo-1,7-diazaspiro-[4.4]nonane: This compound has a similar spirocyclic structure but includes an oxo group at a different position.
tert-Butyl 2,7-diazaspiro-[4.4]nonane-2-carboxylate: This compound is similar in structure but has different protective groups. The uniqueness of this compound lies in its combination of protective groups and its specific spirocyclic framework, which confer distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)22-10-9-21(13-22)14-23(11-16(21)17(24)25)18(26)28-12-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTIZYRCMIVLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127980 | |
| Record name | 7-(1,1-Dimethylethyl) 2-(phenylmethyl) 2,7-diazaspiro[4.4]nonane-2,4,7-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-20-0 | |
| Record name | 7-(1,1-Dimethylethyl) 2-(phenylmethyl) 2,7-diazaspiro[4.4]nonane-2,4,7-tricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1,1-Dimethylethyl) 2-(phenylmethyl) 2,7-diazaspiro[4.4]nonane-2,4,7-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1404470.png)

![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)






![1-[2-(Dimethylamino)pyridin-3-yl]ethanone](/img/structure/B1404483.png)
![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)
